

IACS-9571 in Epigenetic Regulation: A Technical Guide

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Compound of Interest				
Compound Name:	IACS-9571			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **IACS-9571**, a potent and selective chemical probe used in the study of epigenetic regulation. We will explore its mechanism of action, summarize its biochemical and cellular activities, detail relevant signaling pathways, and provide comprehensive experimental protocols for its use in research settings.

Introduction

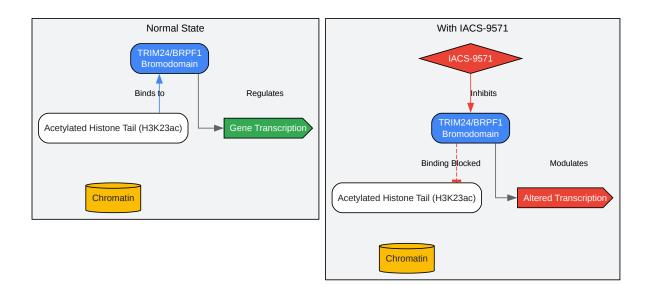
IACS-9571 is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are crucial epigenetic "reader" proteins that recognize acetylated lysine residues on histone tails, thereby playing a significant role in the regulation of gene expression.[1] Overexpression of TRIM24 has been correlated with poor prognoses in various cancers, while BRPF1 is a key scaffolding protein for histone acetyltransferase (HAT) complexes.[1][3][4] IACS-9571 serves as a valuable chemical tool for investigating the biological functions of these bromodomains in both normal physiology and disease states.[1][5]

Mechanism of Action

Epigenetic reader proteins bind to specific post-translational modifications on histone tails to regulate chromatin structure and gene transcription. The bromodomain is a conserved protein module that specifically recognizes acetylated lysine (KAc) residues.[1]



IACS-9571 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the bromodomains of TRIM24 and BRPF1. This binding event physically obstructs the interaction between the bromodomains and their natural ligands—acetylated histone tails. By displacing TRIM24 and BRPF1 from chromatin, IACS-9571 can modulate the transcription of target genes.[1][6] Notably, IACS-9571 exhibits high selectivity and does not interact with the bromodomain and extra-terminal (BET) subfamily of bromodomains, such as BRD4.[7][8][9]



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Caption: Mechanism of IACS-9571 action on TRIM24/BRPF1 bromodomains.

Quantitative Data Summary

IACS-9571 has been characterized through various biochemical and cellular assays to determine its potency, affinity, and selectivity. The key quantitative data are summarized below.



Parameter	Target	Value	Assay Type	Reference(s)
IC50	TRIM24	7.6 nM - 8 nM	AlphaScreen	[1][8][9][10]
K_d_	TRIM24	1.3 nM	-	[7][8]
TRIM24	31 nM	Isothermal Titration Calorimetry (ITC)	[1][3][4][9][10]	
BRPF1	2.1 nM	-	[7][8]	_
BRPF1	14 nM	Isothermal Titration Calorimetry (ITC)	[1][3][4][9][10]	
EC ₅₀	Cellular Target	50 nM	AlphaLISA	[1][3][4][7][8]
Selectivity	vs. BRD4	>7,700-fold	-	[7][8][9]
vs. BRPF2	9-fold	-	[5][7][8]	
vs. BRPF3	21-fold	-	[5][7][8]	_
Pharmacokinetic s	Bioavailability (F)	29% (in mice)	In vivo studies	[1][3][4]

Signaling Pathways and Biological Effects

Role of TRIM24 and BRPF1 in Gene Regulation

TRIM24 and BRPF1 are integral components of larger protein complexes that regulate gene expression.

TRIM24 acts as a transcriptional co-regulator. Its tandem PHD-bromodomain module allows
it to read combinatorial histone marks, such as unmodified Histone 3 at lysine 4 (H3K4me0)
and acetylated Histone 3 at lysine 23 (H3K23ac).[1] This binding localizes TRIM24 to specific
chromatin regions where it can repress or activate gene transcription, in some contexts
acting as a co-repressor for nuclear receptors like the retinoic acid receptor.[1]

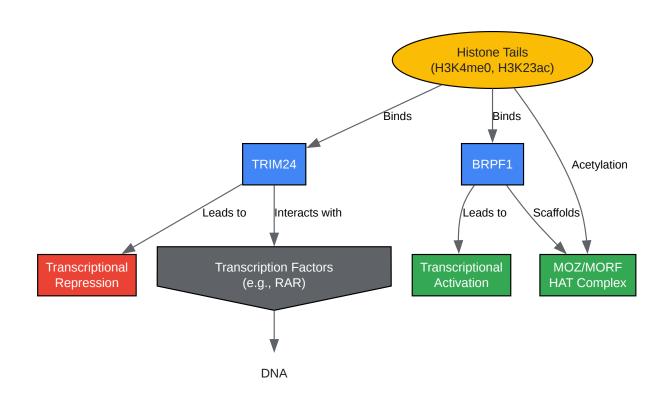


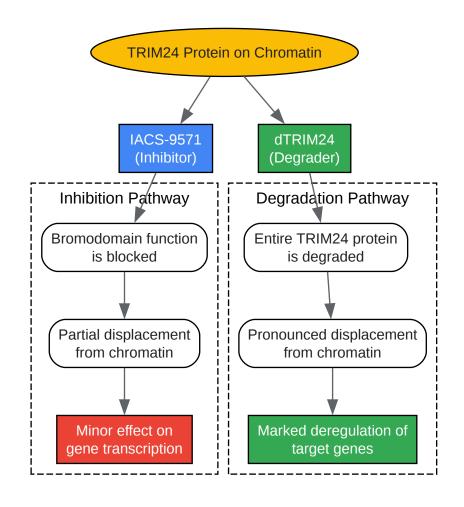




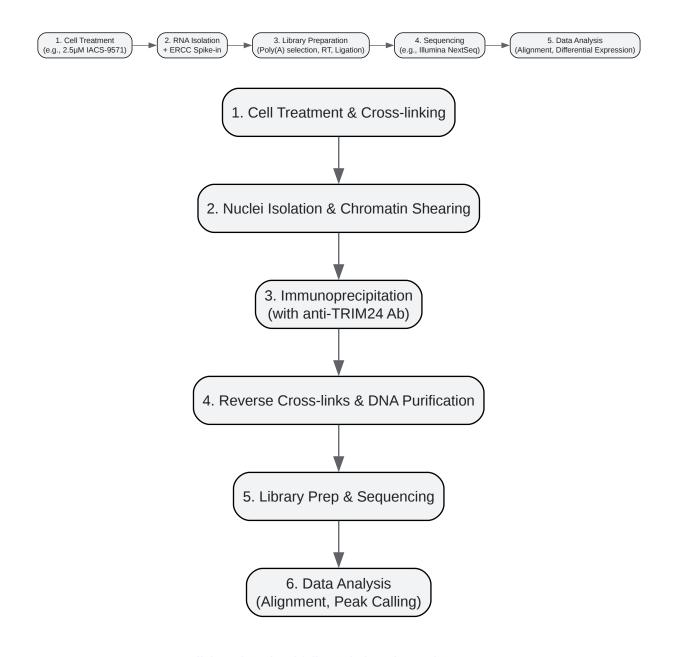
• BRPF1 is a scaffold protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] By recruiting these HAT enzymes to chromatin, BRPF1 facilitates histone acetylation, a mark generally associated with active transcription.











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